3,4-Diacetoxy-1-butene

Description

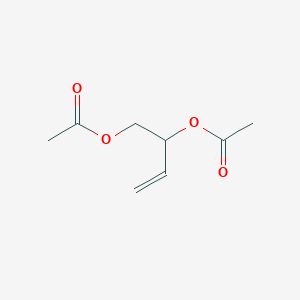

Structure

3D Structure

Properties

IUPAC Name |

2-acetyloxybut-3-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-4-8(12-7(3)10)5-11-6(2)9/h4,8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWXARALRVYLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939388 | |

| Record name | 2-(Acetoxymethyl)-3-acetoxy-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18085-02-4 | |

| Record name | 3-Butene-1,2-diol, 1,2-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diacetoxy-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetoxymethyl)-3-acetoxy-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diacetoxybut-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Butene-1,2-diol, 1,2-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIACETOXY-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B625BEP46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical properties of 3,4-diacetoxy-1-butene

An In-depth Technical Guide to the Chemical Properties of 3,4-Diacetoxy-1-butene

Introduction

This compound (3,4-DAB), a diacetoxybutene derivative, is a significant intermediate in the synthesis of various pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and reactivity. The information is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₈H₁₂O₄[2] |

| Molecular Weight | 172.18 g/mol [2] |

| CAS Number | 18085-02-4 |

| Appearance | Colorless oil[3] |

| Boiling Point | 95-96 °C at 10 mmHg[3] |

| Density | 1.059 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.43[3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[3] Water solubility is 26.2 g/L at 25°C.[3] |

| LogP | 1.53 at 22°C[3] |

| Storage Temperature | -20°C under an inert atmosphere[3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) and multiplicities are detailed below.

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (acetate) | ~2.0-2.1 | Singlet | 6H |

| CH₂ (allylic) | ~4.1-4.3 | Multiplet | 2H |

| CH (vinylic) | ~5.2-5.4 | Multiplet | 2H |

| CH (vinylic) | ~5.8-6.0 | Multiplet | 1H |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound are listed below.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1740 | Strong, sharp absorption |

| C=C (alkene) | ~1645 | Medium absorption[4] |

| C-O (ester) | ~1230 | Strong absorption |

| =C-H (vinylic) | ~3090 | Medium absorption |

| C-H (aliphatic) | ~2960 | Medium absorption |

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Description |

| 172 | [C₈H₁₂O₄]⁺ | Molecular ion peak |

| 113 | [M - OCCH₃]⁺ | Loss of an acetyl group |

| 71 | [M - OCCH₃ - CH₂=CHCHO]⁺ | Further fragmentation |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |

Synthesis and Reactivity

Synthesis

This compound is primarily synthesized through the oxidative acetoxylation of 1,3-butadiene. This reaction is typically catalyzed by palladium-based intermetallic compounds in the presence of acetic acid and oxygen.[5] The process yields a mixture of diacetoxybutene isomers, including 1,4-diacetoxy-2-butene and this compound.[5]

Another reported method involves the acetylation of 3-hydroxy-4-acetoxy-1-butene and/or 3-acetoxy-4-hydroxy-1-butene with acetic anhydride.[6] These precursors are obtained from the acetoxylation of 1,3-butadiene and acetic acid in the presence of molecular oxygen and a palladium-based catalyst.[6]

Reactivity

This compound serves as a versatile intermediate in organic synthesis. The vinyl and diacetoxy functionalities allow for a range of chemical transformations. It can undergo hydrolysis to form 3,4-dihydroxy-1-butene.[7] The double bond can participate in addition reactions, and the acetate groups can be substituted or eliminated.

Experimental Protocols

Synthesis of this compound via Acetoxylation of 1,3-Butadiene

This protocol is based on a described industrial synthesis.[5]

Materials:

-

1,3-Butadiene

-

Acetic Acid

-

Nitrogen gas containing 5 mol % oxygen

-

Palladium-based catalyst (as described in the referenced patent)

Procedure:

-

A reactor jacketed for temperature control is heated to 87°C.[5]

-

Butadiene is fed into the reactor at a rate of 1.7 kg/h .[5]

-

Acetic acid is fed at a rate of 19.1 kg/h .[5]

-

Nitrogen gas containing 5 mol % oxygen is fed at 40 Nm³/h.[5]

-

The reaction is carried out under the specified conditions to yield a mixture of products.

-

The resulting product mixture contains approximately 13.10% of 1,4-diacetoxybutene and 1.15% of 3,4-diacetoxybutene, which can then be separated and purified.[5]

Visualizations

The following diagrams illustrate the synthesis workflow and the relationship between the structure and spectroscopic features of this compound.

Caption: Synthesis of this compound from 1,3-butadiene.

Caption: Relationship between structure and spectroscopic data.

Safety Information

This compound is classified as harmful if swallowed.[2] It is a combustible liquid and appropriate personal protective equipment, including gloves and eye protection, should be worn when handling.[8] For detailed safety information, consult the material safety data sheet (MSDS).

References

- 1. This compound (18085-02-4) at Nordmann - nordmann.global [nordmann.global]

- 2. This compound | C8H12O4 | CID 2735001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 18085-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. prepchem.com [prepchem.com]

- 6. JP2005200323A - Method for producing this compound and derivatives using the same - Google Patents [patents.google.com]

- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 8. This compound 98 18085-02-4 [sigmaaldrich.com]

An In-depth Technical Guide to 3,4-Diacetoxy-1-butene (CAS: 18085-02-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-diacetoxy-1-butene, a versatile intermediate in organic synthesis. This document collates critical data, outlines synthetic and reactive methodologies, and presents key information in a structured format to support research and development activities.

Chemical and Physical Properties

This compound, with the CAS number 18085-02-4, is a diacetyl derivative of 3-butene-1,2-diol. It is a key building block in the synthesis of various organic compounds, particularly in the pharmaceutical and fine chemical industries.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | |

| Molecular Weight | 172.18 g/mol | |

| IUPAC Name | (1-ethenyl-2-oxoethyl) acetate | [2] |

| Synonyms | 3-Butene-1,2-diol diacetate, DAcB | |

| Appearance | Clear, colorless to yellowish liquid | |

| Boiling Point | 95-96 °C at 10 mmHg | |

| Density | 1.059 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.43 | |

| SMILES | CC(=O)OCC(OC(=O)C)C=C | |

| InChI | 1S/C8H12O4/c1-4-8(12-7(3)10)5-11-6(2)9/h4,8H,1,5H2,2-3H3 | |

| InChI Key | MWWXARALRVYLAE-UHFFFAOYSA-N |

Synthesis Methodologies

The primary industrial synthesis of this compound involves the palladium-catalyzed oxidative acetoxylation of 1,3-butadiene.[3][4] This process offers a direct route from a readily available C4 feedstock. An alternative laboratory-scale synthesis involves the acetylation of 3-butene-1,2-diol.

Palladium-Catalyzed Oxidative Acetoxylation of 1,3-Butadiene

This industrial method reacts 1,3-butadiene with acetic acid in the presence of a palladium-based catalyst and an oxidant (typically oxygen or air).[3][4] The reaction yields a mixture of diacetoxybutene isomers, including this compound and 1,4-diacetoxy-2-butene.

Experimental Protocol Outline:

While specific industrial parameters are proprietary, a general laboratory procedure can be outlined based on literature descriptions:

-

Reactants: 1,3-Butadiene, Acetic Acid, Oxygen (or air).

-

Catalyst: A palladium-based catalyst, often supported on carbon and promoted with other metals like tellurium.[4]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) and pressures in a suitable solvent, which is often acetic acid itself.[3][4]

-

Work-up and Purification: The product mixture is separated from the catalyst, and the isomers are isolated via fractional distillation under reduced pressure.[3]

Applications in Organic Synthesis

This compound is a valuable precursor for a variety of functionalized molecules due to its two reactive acetate groups and a terminal double bond.[1] It is particularly useful in palladium-catalyzed cross-coupling reactions and as a building block for pharmaceutical intermediates.

Precursor to 1-Butene-3,4-diol

Hydrolysis of this compound provides 1-butene-3,4-diol, a useful chiral building block.[5]

Experimental Protocol Outline:

-

Reactants: this compound, Water.

-

Catalyst: An acid or base catalyst can be employed to facilitate the hydrolysis.

-

Reaction Conditions: The reaction is typically carried out in an aqueous solution with heating.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is isolated by extraction and purified by distillation.

Palladium-Catalyzed Reactions

The allylic acetate functionality in this compound makes it an excellent substrate for palladium-catalyzed reactions, such as allylic alkylations and cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Conceptual Workflow:

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

| ¹H NMR | Data available on PubChem. | [2] |

| ¹³C NMR | Data available on PubChem. | [2] |

| IR Spectroscopy | Characteristic peaks for C=C stretching (~1645 cm⁻¹), C-H stretching of the vinyl group (~3090 cm⁻¹), and C=O stretching of the acetate groups (~1740 cm⁻¹). | [6] (by analogy with but-1-ene) |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Safety Information

This compound is classified as harmful if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS07 | Warning | H302: Harmful if swallowed |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This guide provides essential technical information to aid researchers and chemists in its safe and effective use. Further detailed experimental protocols can be found by consulting the primary scientific literature.

References

- 1. This compound (18085-02-4) at Nordmann - nordmann.global [nordmann.global]

- 2. This compound | C8H12O4 | CID 2735001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. JP2005200323A - Method for producing this compound and derivatives using the same - Google Patents [patents.google.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. US4661646A - Process for the preparation of 1-butene-3,4-diol - Google Patents [patents.google.com]

- 6. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide to the Spectroscopic Data of 3,4-Diacetoxy-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-diacetoxy-1-butene, a valuable intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed experimental protocols and clearly structured data for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.85 | ddd | 17.2, 10.5, 6.0 | -CH=CH₂ |

| 5.40 | d | 17.2 | =CH₂ (trans) |

| 5.25 | d | 10.5 | =CH₂ (cis) |

| 5.35 | m | - | -CH(OAc)- |

| 4.20 | dd | 12.0, 4.5 | -CH₂(OAc)- |

| 4.05 | dd | 12.0, 6.5 | -CH₂(OAc)- |

| 2.05 | s | - | -C(O)CH₃ |

| 2.03 | s | - | -C(O)CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O |

| 170.2 | C=O |

| 134.0 | -CH=CH₂ |

| 118.5 | =CH₂ |

| 72.0 | -CH(OAc)- |

| 65.0 | -CH₂(OAc)- |

| 20.8 | -C(O)CH₃ |

| 20.7 | -C(O)CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3090 | Medium | =C-H stretch |

| 2960 | Medium | C-H stretch (aliphatic) |

| 1745 | Strong | C=O stretch (ester) |

| 1645 | Medium | C=C stretch |

| 1375 | Strong | C-H bend (methyl) |

| 1230 | Strong | C-O stretch (ester) |

| 1030 | Strong | C-O stretch |

| 940 | Medium | =C-H bend (out-of-plane) |

Sample preparation: Thin film.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 172 | 5 | [M]⁺ |

| 113 | 80 | [M - OAc]⁺ |

| 71 | 100 | [M - OAc - CH₂CO]⁺ |

| 43 | 95 | [CH₃CO]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This compound can be synthesized by the acetylation of 3-butene-1,2-diol.[1]

Materials:

-

3-Butene-1,2-diol

-

Acetic anhydride

-

Pyridine (dry)

-

Dichloromethane (or ethyl acetate, dry)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

-

Dissolve 3-butene-1,2-diol (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[1]

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (2.2 equivalents) dropwise to the cooled solution.[1]

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).[1]

-

Quench the reaction by the slow addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.[1]

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The sample was prepared by dissolving approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for ¹H NMR, and the residual solvent peak of CDCl₃ was used as a reference for ¹³C NMR.

Infrared (IR) Spectroscopy: The IR spectrum was recorded using a Fourier-transform infrared (FT-IR) spectrometer. A drop of neat this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film for analysis.

Mass Spectrometry (MS): The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) was introduced into the instrument.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Caption: Spectroscopic Data Interpretation Pathway.

References

An In-depth Technical Guide to 3,4-Diacetoxy-1-butene: A Key Intermediate for Pharmaceutical and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-diacetoxy-1-butene, a pivotal intermediate in organic synthesis, with a particular focus on its relevance to the pharmaceutical and chemical industries. This document outlines its chemical properties, synthesis methodologies, and significant applications, presenting data in a clear and accessible format for researchers and professionals in drug development.

Core Molecular and Physical Data

This compound, also known by its synonym 3-butene-1,2-diol diacetate, is a diester with the molecular formula C₈H₁₂O₄.[1][2] Its chemical structure features a four-carbon backbone with a terminal double bond and two acetate groups on adjacent carbons.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | [1][2] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| CAS Number | 18085-02-4 | [1][2] |

| Appearance | Clear colorless to yellowish liquid/oil | [3] |

| Boiling Point | 95-96 °C at 10 mmHg | [1][3] |

| Density | 1.059 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.43 | [1] |

| Vapor Pressure | 22 Pa at 25 °C | [3] |

| Water Solubility | 26.2 g/L at 25 °C | [3] |

| LogP | 1.53 at 22 °C | [3] |

| pKa | 5.1 at 20 °C | [3] |

| Flash Point | 196 °F | [3] |

| Storage Temperature | -20°C, under inert atmosphere | [3] |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol | [3] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the palladium-catalyzed oxidative acetoxylation of 1,3-butadiene.[1][2] This process utilizes acetic acid as both the solvent and the source of the acetate groups, with oxygen serving as the oxidant.

Experimental Protocol: Oxidative Acetoxylation of 1,3-Butadiene

The following protocol is based on an industrial synthesis process and can be adapted for laboratory-scale synthesis with appropriate safety precautions.

Materials:

-

1,3-Butadiene

-

Acetic Acid (glacial)

-

Palladium-based catalyst (e.g., palladium on carbon, palladium acetate)

-

Oxygen source (e.g., pure oxygen or air)

-

Inert gas (e.g., nitrogen)

-

Reaction vessel equipped with a stirrer, gas inlet, reflux condenser, and temperature control.

Procedure:

-

Reactor Setup: A suitable reactor is charged with glacial acetic acid and the palladium-based catalyst under an inert atmosphere.

-

Reactant Introduction: The reactor is heated to the desired reaction temperature, typically around 87°C.[4]

-

Gaseous Feed: A gaseous mixture of 1,3-butadiene and an oxygen-containing gas (e.g., nitrogen with 5 mol% oxygen) is continuously fed into the reactor.[4] For a laboratory setting, this would involve bubbling the gases through the reaction mixture. A continuous feed of butadiene at 1.7 kg/h , acetic acid at 19.1 kg/h , and nitrogen containing 5 mol % oxygen at 40 Nm³/h has been reported for a larger scale process.[4]

-

Reaction: The reaction is allowed to proceed under controlled temperature and pressure. The reaction produces a mixture of diacetoxybutene isomers, including 1,4-diacetoxy-2-butene and this compound.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The excess acetic acid can be removed by distillation. The resulting mixture of isomers is then separated and purified, typically by fractional distillation under reduced pressure, to isolate the desired this compound.

Applications in Pharmaceutical and Chemical Synthesis

This compound is a versatile intermediate primarily used in the synthesis of pharmaceutical compounds.[5] Its utility stems from the presence of two reactive functional groups: the terminal alkene and the two acetate groups. These sites allow for a variety of chemical transformations, making it a valuable building block for more complex molecules.

One of the key applications of this compound is in the synthesis of 1-butene-3,4-diol through hydrolysis.[6] This diol is an important precursor for various chiral compounds and has applications in the preparation of antidiscoloration agents for molded articles and coating compositions.[6]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from 1,3-butadiene.

Caption: Synthesis workflow for this compound.

References

- 1. This compound 98 18085-02-4 [sigmaaldrich.com]

- 2. 3,4-双乙酸基-1-丁烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 18085-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound (18085-02-4) at Nordmann - nordmann.global [nordmann.global]

- 6. US4661646A - Process for the preparation of 1-butene-3,4-diol - Google Patents [patents.google.com]

Stability and Storage of 3,4-Diacetoxy-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-diacetoxy-1-butene. Due to the limited availability of specific quantitative stability data in public literature, this document synthesizes information from safety data sheets, related compound studies, and general chemical stability principles to offer best-practice recommendations. It also includes generalized experimental protocols that can be adapted for in-depth stability assessments.

Core Stability Profile and Recommended Storage

Proper storage and handling are paramount to maintaining the purity and integrity of this compound. The following tables summarize the known stability liabilities and recommended storage conditions.

Table 1: Summary of Known Stability Characteristics

| Stability Parameter | Qualitative Assessment | Potential Degradation Products | Notes |

| Thermal Stability | Expected to be sensitive to high temperatures. | Decomposition products may include acetic acid and various unsaturated hydrocarbons. Polymerization is also possible. | Avoid prolonged exposure to heat. Distillation should be performed under reduced pressure. |

| Hydrolytic Stability | Susceptible to hydrolysis, particularly in the presence of acids or bases. | 3,4-Dihydroxy-1-butene, Acetic Acid.[1] | Protect from moisture and avoid contact with acidic or basic conditions. |

| Photostability | As an unsaturated ester, it is likely susceptible to photodegradation. | Complex mixture of photo-oxidation and rearrangement products. | Store in light-resistant containers and avoid exposure to direct sunlight or UV radiation. |

| Oxidative Stability | The double bond and ester groups are potential sites for oxidation. | Peroxides, aldehydes, ketones, and carboxylic acids. | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | -20°C in a freezer. | To minimize thermal degradation and potential side reactions. |

| Atmosphere | Under an inert atmosphere (e.g., Nitrogen, Argon). | To prevent oxidation and degradation from atmospheric oxygen. |

| Container | Tightly sealed, light-resistant containers (e.g., amber glass bottles with a secure cap). | To protect from moisture and light. |

| Handling | Use in a well-ventilated area, away from heat, sparks, and open flames. Wear appropriate Personal Protective Equipment (PPE) including gloves and eye protection. | To ensure personnel safety and prevent contamination. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and moisture. | To prevent vigorous reactions and degradation. |

Potential Degradation Pathways

The primary documented degradation pathway for this compound is hydrolysis. This reaction can be catalyzed by the presence of acids or bases, or it can occur slowly in the presence of water.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of liquid organic compounds like this compound. These should be adapted and validated for the specific compound and analytical instrumentation.

Thermal Stability Assessment (Isothermal Stress Testing)

Objective: To evaluate the degradation of this compound at elevated temperatures over time.

Methodology:

-

Sample Preparation: Dispense a known quantity (e.g., 1-5 mL) of this compound into several inert, sealable vials (e.g., amber glass ampules).

-

Inerting: Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing to eliminate oxygen.

-

Stress Conditions: Place the sealed vials in a calibrated oven or heating block set to the desired stress temperatures (e.g., 40°C, 60°C, 80°C). Include a control set of vials stored at the recommended storage temperature (-20°C).

-

Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature condition.

-

Sample Analysis:

-

Allow the vial to cool to room temperature.

-

Visually inspect for any changes in color or appearance.

-

Analyze the sample using a validated stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to determine the purity of this compound and identify and quantify any degradation products.

-

-

Data Presentation: Tabulate the percentage of this compound remaining at each time point and temperature. Plot the degradation profiles to determine the rate of degradation.

Photostability Assessment

Objective: To determine the impact of light exposure on the stability of this compound.

Methodology:

-

Sample Preparation: Prepare two sets of samples in photochemically transparent containers (e.g., quartz or borosilicate glass vials). One set will be the test samples, and the other will be the dark controls.

-

Dark Control: Wrap the control set completely in aluminum foil to protect them from light.

-

Light Exposure: Place both sets of samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

-

Exposure Conditions: Expose the samples to a specified integrated illuminance (e.g., not less than 1.2 million lux hours) and an integrated near-UV energy (e.g., not less than 200 watt hours per square meter).

-

Sample Analysis: After the exposure period, analyze both the exposed samples and the dark controls using a validated stability-indicating analytical method (e.g., HPLC or GC-MS).

-

Data Comparison: Compare the degradation profiles of the exposed samples to the dark controls to determine the extent of photodegradation.

Analytical Methodologies for Stability Studies

A validated, stability-indicating analytical method is crucial for accurate assessment. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

Table 3: General GC-MS Parameters for Analysis

| Parameter | Typical Setting |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |

| Injector Temperature | 250°C |

| Oven Program | Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Scan Range | 35-400 amu |

Note: These parameters are illustrative and must be optimized for the specific instrument and application.

Conclusion

While specific quantitative stability data for this compound is not widely published, the available information strongly indicates that it is a sensitive molecule requiring careful storage and handling. The primary degradation pathways are likely hydrolysis and oxidation, with potential for thermal and photodegradation. For critical applications, it is highly recommended that researchers and drug development professionals conduct their own stability studies using the generalized protocols outlined in this guide to establish a comprehensive stability profile under their specific conditions of use.

References

The Emergence of a Key Intermediate: A Technical Guide to the Discovery and History of 3,4-Diacetoxy-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diacetoxy-1-butene, a versatile chemical intermediate, has played a crucial, albeit often overlooked, role in the landscape of industrial organic synthesis. Primarily known as a by-product in the large-scale production of 1,4-diacetoxy-2-butene, a precursor to 1,4-butanediol and tetrahydrofuran, its history is intrinsically linked to the evolution of butadiene chemistry. This technical guide provides an in-depth exploration of the discovery, historical development of synthesis methods, and key experimental protocols for this compound. Quantitative data are summarized for clarity, and logical and experimental workflows are visualized through detailed diagrams to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Context

The discovery of this compound is not marked by a singular, celebrated event but rather by its gradual emergence as a recognized component in the industrial acetoxylation of 1,3-butadiene. Its history is closely tied to the development of processes for the manufacture of 1,4-butanediol, a key monomer in the production of polymers and other valuable chemicals.

Early Developments: Prior to the now-dominant palladium-catalyzed methods, early attempts at the acetoxylation of 1,3-butadiene utilized catalysts such as lithium halides and tellurium oxide. These methods, however, were often plagued by issues of catalyst stability and sublimation, hindering their industrial viability.

The Mitsubishi Chemical Process and the Rise of Palladium Catalysis: A significant milestone in the history of this compound was the development of the Mitsubishi Chemical process for 1,4-butanediol production. This process, detailed in patents from the late 1970s, such as U.S. Patent 4,150,239, solidified the use of palladium-based catalysts for the acetoxylation of butadiene. It was within the context of this highly efficient industrial process that this compound was identified and quantified as a consistent, albeit minor, product alongside its isomer, 1,4-diacetoxy-2-butene. A 1988 study on the diacetoxylation of 1,3-butadiene further elucidated the formation of this compound, reporting a yield of 10% by mass with a selectivity of approximately 40% under specific homogeneous catalytic conditions.[1]

While primarily a by-product, the presence of this compound necessitated the development of purification methods and, in turn, opened avenues for its own potential applications as a chemical intermediate.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a chemical entity requires a thorough characterization of its physical and spectral properties. The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₄ | [2] |

| Molecular Weight | 172.18 g/mol | |

| CAS Number | 18085-02-4 | |

| Boiling Point | 95-96 °C at 10 mmHg | |

| Density | 1.059 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.43 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Source/Reference |

| ¹H NMR | Sigma-Aldrich Co. LLC.[2] |

| ¹³C NMR | Sigma-Aldrich Co. LLC.[2] |

| FTIR | Bruker IFS 85, Robot-Film Technique |

Experimental Protocols

The synthesis of this compound is predominantly achieved through the palladium-catalyzed acetoxylation of 1,3-butadiene. Below are detailed protocols for both an industrial-scale process, adapted from historical patent literature, and a representative laboratory-scale synthesis.

Industrial-Scale Synthesis (Adapted from U.S. Patent 4,150,239)

This protocol describes a continuous process for the production of diacetoxybutenes, where this compound is a known by-product.

Materials:

-

1,3-Butadiene

-

Acetic Acid

-

Oxygen (as part of a nitrogen gas mixture)

-

Palladium-based catalyst (e.g., palladium on a carbon support, often with a promoter like tellurium)

Equipment:

-

Jacketed continuous stirred-tank reactor

-

Feed systems for gaseous and liquid reactants

-

Product collection and separation unit

Procedure:

-

The reactor jacket is maintained at a constant temperature of 87°C.

-

A continuous feed of 1,3-butadiene (1.7 kg/h ) and acetic acid (19.1 kg/h ) is introduced into the reactor.

-

Simultaneously, a nitrogen gas stream containing 5 mol% oxygen is fed into the reactor at a rate of 40 Nm³/h.

-

The reaction is carried out under constant agitation.

-

The product stream is continuously withdrawn from the reactor.

-

Analysis of the product mixture reveals the formation of 1,4-diacetoxy-2-butene (13.10%) and this compound (1.15%).[3]

-

The individual isomers can be separated by fractional distillation.

Representative Laboratory-Scale Synthesis

This protocol outlines a batch process suitable for laboratory-scale synthesis and research purposes.

Materials:

-

1,3-Butadiene (condensed)

-

Glacial Acetic Acid

-

Palladium(II) acetate

-

Benzoquinone

-

Manganese(II) oxide

-

Anhydrous Dioxane

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a gas inlet

-

Low-temperature bath (e.g., dry ice/acetone)

-

Standard glassware for extraction and purification

Procedure:

-

In a three-necked flask, dissolve palladium(II) acetate, benzoquinone, and manganese(II) oxide in glacial acetic acid and anhydrous dioxane.

-

Cool the flask in a low-temperature bath and condense a known amount of 1,3-butadiene into the reaction mixture.

-

Allow the mixture to warm to room temperature and then heat to reflux with vigorous stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography or gas chromatography.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Diagrams and Workflows

Visual representations are critical for understanding complex chemical processes and relationships. The following diagrams, generated using the DOT language, illustrate the industrial production workflow and the proposed reaction mechanism.

Caption: Industrial production of diacetoxybutenes.

Caption: Proposed mechanism for palladium-catalyzed acetoxylation.

Conclusion

The journey of this compound from an unheralded by-product to a recognized chemical intermediate is a testament to the intricate and often serendipitous nature of chemical discovery and process development. Its history is interwoven with the quest for more efficient and sustainable routes to commodity chemicals. This guide has provided a comprehensive overview of its discovery, historical synthesis evolution, detailed experimental protocols, and key data, offering a valuable resource for researchers and professionals. As the demand for novel chemical entities and more efficient synthetic pathways continues to grow, a thorough understanding of the history and chemistry of such intermediates will undoubtedly pave the way for future innovations.

References

3,4-Diacetoxy-1-butene: A Technical Guide to Safe Handling and Emergency Procedures

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4-diacetoxy-1-butene (CAS No. 18085-02-4), a key intermediate in organic synthesis. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

Proper handling and storage procedures are directly informed by the physical and chemical properties of a substance. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 18085-02-4 | [1][2] |

| Molecular Formula | C₈H₁₂O₄ | [2][3] |

| Molecular Weight | 172.18 g/mol | [1][3] |

| Appearance | Clear colorless to yellowish liquid | [2] |

| Boiling Point | 95-96 °C at 10 mmHg | [1] |

| Density | 1.059 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.43 | [1] |

| Storage Class | 10 - Combustible liquids | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification, which dictates the necessary precautionary measures.

| Hazard Classification | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

Source:[2]

Toxicological Data

Understanding the toxicological profile is essential for risk assessment and for developing appropriate emergency response protocols. Limited toxicological data is available for this specific compound.

| Route of Exposure | Species | Value | Effects Observed |

| Oral (LD50) | Mouse | 724 mg/kg | Behavioral: Somnolence (general depressed activity), Excitement. Lungs, Thorax, or Respiration: Dyspnea. |

Source:[4]

Note: No components of this product at levels greater than or equal to 0.1% are identified as a carcinogen or potential carcinogen by IARC, ACGIH, NTP, or OSHA.[4]

Experimental Protocols: Safe Handling and Storage

General Handling and Hygiene

Safe handling in a laboratory setting is paramount. The following workflow should be observed when working with this compound.

Caption: General workflow for safe chemical handling.

Protocol:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[2] Immediately change any contaminated clothing.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6][7] Take measures to prevent the buildup of electrostatic charge.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[9]

-

Skin Protection: Wear chemically resistant gloves (e.g., Solvex, neoprene, viton, butyl).[5] A lab coat or coveralls should be worn to prevent skin contact.[4][8]

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use an air-purifying respirator with appropriate cartridges (e.g., type ABEK, EN14387).

Storage Conditions

Proper storage is essential to maintain chemical stability and prevent hazardous situations.

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

-

Atmosphere: For quality maintenance, store under an inert atmosphere.[8]

-

Conditions to Avoid: Protect from moisture and strong heating.[8]

Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[4][5][8]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5][10]

-

If Swallowed: Do NOT induce vomiting.[4][5] Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[2][4][5]

Accidental Release Measures (Spills)

A systematic approach is required to safely manage a spill of this compound.

Caption: Logical workflow for spill response.

Protocol:

-

Personal Precautions: Use personal protective equipment as specified in section 4.2. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[4]

-

Environmental Precautions: Prevent the product from entering drains.[4]

-

Containment and Cleaning: Cover drains. Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[4] Place the material in a suitable, closed container for disposal.[4][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: The substance is combustible. Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

-

Further Information: Use water spray to cool unopened containers.[4] Prevent fire extinguishing water from contaminating surface water or the groundwater system.

Disposal Considerations

-

Product: Dispose of unused product in accordance with local, state, and federal regulations. Do not dispose of it with household waste or allow it to enter the sewage system. Leave chemicals in their original containers.

-

Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[4] Handle uncleaned containers like the product itself.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and the professional judgment of qualified personnel. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. This compound 98 18085-02-4 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H12O4 | CID 2735001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. media.hiscoinc.com [media.hiscoinc.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. s7d9.scene7.com [s7d9.scene7.com]

- 8. fishersci.no [fishersci.no]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. sds.staples.com [sds.staples.com]

An In-depth Technical Guide to the Solubility of 3,4-Diacetoxy-1-butene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-diacetoxy-1-butene, a key intermediate in various chemical syntheses.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. The principles and protocols outlined herein are designed to enable researchers to generate reliable and reproducible solubility data essential for process development, reaction optimization, and formulation studies.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is crucial for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₄ | [2][3] |

| Molecular Weight | 172.18 g/mol | [2][3] |

| Appearance | Colorless Oil | [3] |

| Density | 1.059 g/mL at 25 °C | [2][3] |

| Boiling Point | 95-96 °C at 10 mmHg | [2][3] |

| Refractive Index | n20/D 1.43 | [2][3] |

| CAS Number | 18085-02-4 | [2] |

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively reported in the literature. The following table summarizes the available information and provides a template for experimentally determined values. The principle of "like dissolves like" suggests that as a polar ester, this compound will exhibit greater solubility in polar organic solvents compared to nonpolar solvents.[4][5]

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Quantitative Solubility ( g/100 mL) | Qualitative Solubility | Reference |

| Water | H₂O | 80.1 | 2.62 (at 25 °C) | Soluble | [3] |

| Methanol | CH₃OH | 32.7 | Data not available | Slightly Soluble | [3] |

| Ethanol | C₂H₅OH | 24.5 | Data not available | Data not available | |

| Acetone | C₃H₆O | 20.7 | Data not available | Data not available | |

| Dichloromethane | CH₂Cl₂ | 9.1 | Data not available | Data not available | |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data not available | Slightly Soluble | [3] |

| Chloroform | CHCl₃ | 4.8 | Data not available | Slightly Soluble | [3] |

| Diethyl Ether | C₄H₁₀O | 4.3 | Data not available | Data not available | |

| Toluene | C₇H₈ | 2.4 | Data not available | Data not available | |

| Hexane | C₆H₁₄ | 1.9 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" or equilibrium solubility method, which is considered a reliable technique for generating accurate solubility data.[6]

3.1. Materials

-

This compound (98% or higher purity)[2]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.[7]

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume (e.g., 5.0 mL) of a selected organic solvent. The presence of excess solid solute is essential to ensure the solution reaches saturation.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vials to stand at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, tared vial. This step is critical to remove all undissolved microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid degradation.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL.

-

-

Chromatographic/Spectroscopic Analysis (Preferred Method):

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standards using a validated HPLC or UV-Vis spectrophotometric method.[7][8]

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent.

-

Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound in the saturated solution.

-

Calculate the solubility based on the determined concentration and the dilution factor.

-

-

Data Reporting:

-

Perform all solubility measurements in triplicate for each solvent to ensure precision and accuracy.

-

Report the results as the mean solubility ± standard deviation.

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for equilibrium solubility determination.

4.2. Relationship Between Solvent Polarity and Expected Solubility

This diagram conceptualizes the "like dissolves like" principle as it applies to the solubility of the polar molecule this compound.

Caption: Conceptual relationship of solvent polarity and solubility.

References

- 1. This compound (18085-02-4) at Nordmann - nordmann.global [nordmann.global]

- 2. 3,4-双乙酸基-1-丁烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 18085-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physical Properties of 3,4-Diacetoxy-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physical properties of 3,4-diacetoxy-1-butene (CAS No. 18085-02-4), an important intermediate in organic synthesis. This document collates essential quantitative data into a clear tabular format for ease of reference. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physical properties, including boiling point, density, refractive index, and solubility. A workflow for a common synthesis route is also presented, visualized using the DOT language, to provide a comprehensive resource for laboratory and development applications.

Core Physical and Chemical Properties

This compound, also known as 3-butene-1,2-diol diacetate, is a diacetoxybutene derivative with the linear formula CH₃CO₂CH₂CH(O₂CCH₃)CH=CH₂.[1] It is recognized as an intermediate in various chemical syntheses, including the preparation of 1,4-butanediol and tetrahydrofuran.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| CAS Number | 18085-02-4 | [1] |

| Appearance | Clear, colorless to yellowish liquid/oil | [3] |

| Boiling Point | 95-96 °C at 10 mmHg | [1] |

| 211.5 °C at 760 mmHg | [4] | |

| Density | 1.059 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.43 | [1] |

| Solubility | Estimated water solubility: 5933 mg/L at 25 °C. Soluble in chloroform (slightly), ethyl acetate (slightly), and methanol (slightly). | [5][6] |

| Flash Point | 196 °F (91.1 °C) | [2][6] |

| Storage Temperature | -20°C Freezer, under inert atmosphere | [6] |

Experimental Protocols for Physical Property Determination

The following sections detail generalized, standard laboratory procedures for determining the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Reduced Pressure)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For compounds that may decompose at atmospheric pressure, boiling point determination under reduced pressure is standard.

Method: Siwoloboff Method (Capillary Tube Method) under Vacuum

-

Apparatus Setup: A small amount of the liquid sample (a few milliliters) is placed in a test tube.[8] A capillary tube, sealed at one end, is inverted and placed within the test tube.[9] The test tube is then connected to a vacuum source via a distillation apparatus, which includes a manometer to measure the pressure. The apparatus is placed in a heating bath (e.g., oil bath).

-

Procedure:

-

The system is evacuated to the desired pressure (e.g., 10 mmHg).

-

The heating bath is gently heated.[9]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.[8]

-

The liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8][9] This temperature and the corresponding pressure are recorded.

-

Determination of Density

Density is the mass per unit volume of a substance.[10] For liquids, several accurate methods are available.

Method 1: Pycnometry

-

Apparatus: A pycnometer, a glass flask with a precisely known volume, is used.[10][11]

-

Procedure:

-

The pycnometer is weighed empty.[11]

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (filled pycnometer weight minus empty pycnometer weight) by the known volume of the pycnometer.

-

Method 2: Oscillating U-tube Density Meter

-

Principle: A liquid sample is introduced into a U-shaped oscillating tube. The density is calculated based on the change in the frequency of oscillation of the tube.[12]

-

Procedure:

-

The instrument is calibrated with a substance of known density (e.g., pure water).

-

The sample is injected into the U-tube.

-

The instrument automatically measures the oscillation frequency and calculates the density at a controlled temperature.[12]

-

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.[6] It is a characteristic property and is sensitive to purity.[6]

Method: Abbe Refractometer

-

Apparatus: An Abbe refractometer is the standard instrument for this measurement.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed and the instrument's light source is activated.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature is controlled and recorded, as refractive index is temperature-dependent.[6]

-

Determination of Solubility

Solubility tests provide qualitative information about the polarity and functional groups present in a compound.[5]

General Procedure:

-

Sample Preparation: A small, measured amount of the solute (e.g., 0.1 g or 0.2 mL of this compound) is placed in a test tube.[13]

-

Solvent Addition: The solvent (e.g., water, ether, 5% NaOH, 5% HCl) is added in small portions (e.g., up to 3 mL) with vigorous shaking after each addition.[13]

-

Observation: The mixture is observed to determine if the solute dissolves completely, partially, or not at all. A substance is generally considered soluble if it forms a homogeneous solution.[14]

-

Classification: Based on its solubility in a range of solvents (water, ether, acidic, and basic solutions), the compound can be categorized into a specific solubility class, which provides insight into its chemical nature.[5]

Synthesis Workflow

This compound is commonly synthesized via the oxidative acetoxylation of 1,3-butadiene.[15] This process involves the reaction of 1,3-butadiene with acetic acid in the presence of a palladium-based catalyst and molecular oxygen.[16][17]

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as harmful if swallowed (H302).[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area, preferably in a freezer at -20°C under an inert atmosphere.[6]

This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety guide. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. pubs.aip.org [pubs.aip.org]

- 3. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. mt.com [mt.com]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. m.youtube.com [m.youtube.com]

- 15. Diacetoxylation of 1,3-butadiene (Journal Article) | OSTI.GOV [osti.gov]

- 16. JP2005200323A - Method for producing this compound and derivatives using the same - Google Patents [patents.google.com]

- 17. juniperpublishers.com [juniperpublishers.com]

Methodological & Application

Application Notes and Protocols: Use of 3,4-Diacetoxy-1-butene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3,4-diacetoxy-1-butene, a versatile C4 building block in organic synthesis. The protocols and data presented herein are intended to serve as a practical guide for the application of this reagent in various synthetic transformations, including palladium-catalyzed reactions, cycloadditions, and the synthesis of valuable heterocyclic compounds.

Palladium-Catalyzed Allylic Alkylation

This compound is an excellent substrate for palladium-catalyzed allylic alkylation, providing a straightforward method for the formation of carbon-carbon and carbon-heteroatom bonds. In the presence of a palladium(0) catalyst, this compound forms a π-allyl palladium intermediate, which can then be attacked by a variety of nucleophiles.[1] This reaction is highly valuable in the synthesis of complex molecules and natural products.[2]

Experimental Protocol: Palladium-Catalyzed Allylic Alkylation with Dimethyl Malonate

This protocol describes a typical procedure for the palladium-catalyzed allylic alkylation of this compound with a soft carbon nucleophile, dimethyl malonate.

Materials:

-

This compound (1.0 equiv)

-

Dimethyl malonate (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

-

1,2-Bis(diphenylphosphino)ethane (dppe, 10 mol%)

-

Sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv).

-

Add anhydrous THF to the flask, followed by the dropwise addition of dimethyl malonate (1.2 equiv) at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

In a separate flask, dissolve Pd₂(dba)₃ (2.5 mol%) and dppe (10 mol%) in anhydrous THF.

-

Add the catalyst solution to the flask containing the sodium salt of dimethyl malonate.

-

To this mixture, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired allylic alkylation product.

Quantitative Data: Palladium-Catalyzed Allylic Alkylation

| Allylic Acetate | Nucleophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| Cinnamyl acetate | Dimethyl malonate | Pd(PPh₃)₄ | THF | Reflux | 95 | [1] |

| 1,3-Diphenylallyl acetate | Sodium benzenesulfinate | Pd(PPh₃)₄ | THF/H₂O | RT | 92 | [2] |

| Cyclohexenyl acetate | Morpholine | Pd(OAc)₂/dppb | CH₃CN | 80 | 88 | [3] |

| This compound | Diethyl malonate | Pd₂(dba)₃/dppe | THF | Reflux | 70-85 (expected) | N/A |

Note: The yield for this compound is an expected range based on similar substrates.

Reaction Mechanism: Palladium-Catalyzed Allylic Alkylation

Caption: Catalytic cycle for palladium-catalyzed allylic alkylation.

Diels-Alder Reaction

As a conjugated diene, this compound can participate in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction, with various dienophiles to form six-membered rings.[4][5] This powerful transformation is a cornerstone of organic synthesis for the construction of complex cyclic systems. The presence of the acetoxy groups can influence the stereoselectivity of the reaction.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

This protocol provides a general procedure for the Diels-Alder reaction between a diene and maleic anhydride, which can be adapted for this compound.[6]

Materials:

-

This compound (1.0 equiv)

-

Maleic anhydride (1.0 equiv)

-

Toluene or Xylene

-

Hydroquinone (catalytic amount, as inhibitor)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 equiv) in toluene.

-

Add a catalytic amount of hydroquinone to inhibit polymerization.

-

Add this compound (1.0 equiv) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold toluene.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain the pure Diels-Alder adduct.

Quantitative Data: Representative Diels-Alder Reactions

The following table presents data for typical Diels-Alder reactions, illustrating the conditions and yields for the formation of cyclohexene derivatives.

| Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Butadiene | Maleic Anhydride | Benzene | 100 | 22 | 99 | [5] |

| Isoprene | Acrylonitrile | Neat | 150 | 6 | 70 | [4] |

| 2,3-Dimethyl-1,3-butadiene | Maleic Anhydride | Toluene | 110 | 1 | 95 | [7] |

| This compound | Maleic Anhydride | Toluene | 110 | 4-8 | 75-90 (expected) | N/A |

Note: The yield for this compound is an expected range based on similar dienes.

Experimental Workflow: Diels-Alder Reaction

Caption: General workflow for a Diels-Alder experiment.

Synthesis of Heterocycles: Tetrahydrofurans and Butyrolactones

This compound serves as a valuable precursor for the synthesis of important five-membered oxygen heterocycles such as tetrahydrofurans and γ-butyrolactones. These structural motifs are prevalent in numerous natural products and pharmaceuticals.[8]

Experimental Protocol: Synthesis of Tetrahydrofuran-3,4-diol

Hydrolysis of the diacetate functionality of this compound followed by intramolecular cyclization can lead to substituted tetrahydrofurans. This protocol outlines the synthesis of tetrahydrofuran-3,4-diol.

Materials:

-

This compound (1.0 equiv)

-

Aqueous Hydrochloric Acid (HCl, 1 M)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

Procedure:

-

To a solution of this compound (1.0 equiv) in a suitable solvent like acetone, add 1 M aqueous HCl.

-

Stir the reaction mixture at room temperature and monitor the hydrolysis of the acetate groups by TLC.

-

Upon complete hydrolysis, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, but-3-ene-1,2-diol, can be isolated or carried forward.

-

For cyclization, the diol can be treated with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent with heating, or via an oxymercuration-demercuration sequence to yield tetrahydrofuran-3-ol.[9]

Experimental Protocol: Synthesis of γ-Vinyl-γ-butyrolactone

This compound can be converted to γ-vinyl-γ-butyrolactone, a useful synthetic intermediate.[10] This transformation typically involves hydrolysis and subsequent lactonization.

Materials:

-

This compound (1.0 equiv)

-

Aqueous Sodium Hydroxide (NaOH, 1 M)

-

Aqueous Hydrochloric Acid (HCl, 1 M)

-

Dichloromethane

Procedure:

-

Hydrolyze this compound (1.0 equiv) with 1 M aqueous NaOH at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to approximately pH 3 with 1 M aqueous HCl.

-

Heat the acidified solution to promote lactonization.

-

Cool the reaction mixture and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield γ-vinyl-γ-butyrolactone.

Quantitative Data: Synthesis of Heterocycles

| Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |

| But-3-ene-1,2-diol | Tetrahydrofuran-3-ol | Hg(OAc)₂, NaBH₄ | THF, H₂O | 75 | [9] |

| 4-Acetoxy-5-hexenoic acid | γ-Vinyl-γ-butyrolactone | H⁺ or OH⁻ | Hydrolysis, Heat | 80-90 | [10] |

| Allylic Acetate | γ-Vinyl Butyrolactone | AuCl(PPh₃)/AgOTf | CH₂Cl₂ | 92 | [11][12] |

Synthetic Pathway: From this compound to Heterocycles

Caption: Synthetic routes to tetrahydrofurans and butyrolactones.

References

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Palladium-catalyzed allylic alkylation with internal alkynes to construct C–C and C–N bonds in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. atc.io [atc.io]

- 5. organicreactions.org [organicreactions.org]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]